N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide
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Overview
Description
N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide is a complex organic compound It features a tetrahydrofuran ring, a tetrahydropyrimidinone moiety, and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide typically involves multiple steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the tetrahydropyrimidinone moiety: This step may involve the condensation of a urea derivative with a suitable aldehyde or ketone.
Attachment of the trifluoroacetamide group: This can be done through an acylation reaction using trifluoroacetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups in the tetrahydropyrimidinone moiety can be reduced to form alcohols.
Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on cellular processes.
Medicine: It could be investigated for potential therapeutic applications, such as antiviral or anticancer activity.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity.
Pathway modulation: The compound could affect signaling pathways, altering cellular responses.
Comparison with Similar Compounds
N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide can be compared with similar compounds, such as:
Nucleoside analogs: These compounds have similar structures and may exhibit similar biological activities.
Trifluoroacetamide derivatives: These compounds share the trifluoroacetamide group and may have similar chemical reactivity.
Properties
Molecular Formula |
C17H22F3N3O7 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-(3-methylbut-3-enyl)acetamide |
InChI |
InChI=1S/C17H22F3N3O7/c1-8(2)3-4-22(15(28)17(18,19)20)5-9-6-23(16(29)21-13(9)27)14-12(26)11(25)10(7-24)30-14/h6,10-12,14,24-26H,1,3-5,7H2,2H3,(H,21,27,29)/t10-,11-,12-,14-/m1/s1 |
InChI Key |
NVDLHYHKFKHIDC-HKUMRIAESA-N |
Isomeric SMILES |
CC(=C)CCN(CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
Canonical SMILES |
CC(=C)CCN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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